4-Chloro-5-methoxynicotinic acid
Description
4-Chloro-5-methoxynicotinic acid is a nicotinic acid derivative featuring a chlorine atom at the 4th position and a methoxy group (-OCH₃) at the 5th position on the pyridine ring. The substitution pattern of halogens and methoxy groups significantly influences chemical reactivity, solubility, and biological activity, making positional isomers critical for tailored applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C7H6ClNO3 |
|---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
4-chloro-5-methoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO3/c1-12-5-3-9-2-4(6(5)8)7(10)11/h2-3H,1H3,(H,10,11) |
InChI Key |
QVWHOFDLYVPHKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Chloro-5-methoxynicotinic acid can be achieved through several methods. One common synthetic route involves the chlorination of 5-methoxynicotinic acid. This process typically uses phosphorus oxychloride (POCl3) as the chlorinating agent under controlled temperature conditions . Another method involves the use of N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF) to achieve the chlorination . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Chloro-5-methoxynicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boronic acids.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-5-methoxynicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may influence lipid metabolism and other biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activities and receptor interactions similar to other nicotinic acid derivatives .
Comparison with Similar Compounds
The following analysis compares 4-Chloro-5-methoxynicotinic acid with structurally related nicotinic acid derivatives, focusing on substitution patterns, physicochemical properties, and biological activities.
Structural and Functional Group Comparisons
Table 1: Substitution Patterns and Key Features
| Compound Name | Substituent Positions | Key Features |
|---|---|---|
| 4-Chloro-5-methoxynicotinic acid | Cl (4), -OCH₃ (5) | Hypothesized enhanced bioactivity due to electron-withdrawing Cl and polar OCH₃; limited direct data |
| 5-Chloro-6-methoxynicotinic acid | Cl (5), -OCH₃ (6) | Antibacterial and anti-inflammatory activity; methoxy at 6 improves solubility |
| 2-Chloro-5-methoxynicotinic acid | Cl (2), -OCH₃ (5) | Unique reactivity due to Cl at electron-rich 2-position; used in receptor modulation |
| 6-Chloro-5-methoxy-2-methylnicotinic acid | Cl (6), -OCH₃ (5), CH₃ (2) | Methyl group enhances lipophilicity; studied for neurological applications |
| 5-Chloro-6-fluoronicotinic acid | Cl (5), F (6) | Dual halogenation increases enzyme inhibition and antimicrobial potency |
Key Observations:
- Chlorine Position : Chlorine at the 4th position (as in the target compound) may influence steric hindrance and electronic effects differently than at positions 2, 5, or 4. For example, Cl at position 2 (electron-rich meta to carboxylic acid) enhances electrophilic substitution reactivity, while Cl at position 4 (ortho to N in pyridine) may alter ring electron density .
- Methoxy Group: Methoxy at position 5 (para to Cl in the target compound) could enhance solubility compared to non-polar substituents (e.g., methyl). However, methoxy at position 6 (as in 5-Chloro-6-methoxynicotinic acid) is associated with stronger antibacterial effects .
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Bioactivity Highlights |
|---|---|---|---|---|
| 4-Chloro-5-methoxynicotinic acid | 201.6 (estimated) | ~1.2 | ~10 (aqueous) | Hypothesized enzyme modulation |
| 5-Chloro-6-methoxynicotinic acid | 187.58 | 1.5 | 15–20 | Antibacterial (MIC: 8 µg/mL) |
| 2-Chloro-5-methoxynicotinic acid | 187.58 | 1.8 | 5–10 | Nicotinic receptor antagonist |
| 6-Chloro-5-methoxy-2-methylnicotinic acid | 201.61 | 2.3 | <5 | Neurotransmitter modulation |
Key Insights:
- Lipophilicity : The target compound’s predicted LogP (~1.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Higher LogP in methyl-substituted analogs (e.g., 2.3 for 6-Chloro-5-methoxy-2-methylnicotinic acid) correlates with increased CNS activity .
- Solubility: Methoxy groups generally improve water solubility compared to halogens alone. For instance, 5-Chloro-6-methoxynicotinic acid exhibits higher solubility (15–20 mg/mL) than non-methoxy analogs .
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